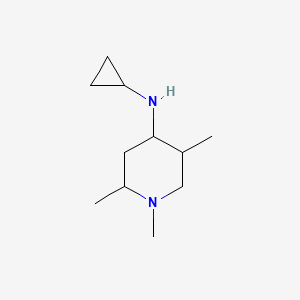

N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine

Description

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C11H22N2/c1-8-7-13(3)9(2)6-11(8)12-10-4-5-10/h8-12H,4-7H2,1-3H3 |

InChI Key |

OBSZKLARRAHWGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(CN1C)C)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Direct Cyclopropylation via Halocyclopropane

Adapted from Kang et al., this method uses 1-bromo-1-ethoxycyclopropane as a cyclopropane donor:

- React 1,2,5-trimethylpiperidin-4-amine with 1.2 equiv 1-bromo-1-ethoxycyclopropane in dichloromethane with Et₃N.

- Reduce the intermediate N-(1-ethoxycyclopropyl) derivative using NaBH₄/BF₃·Et₂O in THF at 0°C.

Cyclopropanecarboxamide Reduction

Based on US4590292A, cyclopropanecarboxamide intermediates are reduced to cyclopropylamine derivatives:

- Amidate 1,2,5-trimethylpiperidin-4-carboxylic acid ester with gaseous NH₃ in toluene/NaOMe.

- Hydrolyze the amide to amine using NaOH under reflux.

- Catalyst : Sodium glyceroxide (recyclable, 92.3% average yield over 5 batches)

- Pressure : 70–80 psi (prevents lactone reformation)

Integrated Synthetic Routes

Route A: Sequential Alkylation-Cyclopropylation

- Synthesize 1,2,5-trimethylpiperidin-4-amine via reductive amination.

- Cyclopropylate using 1-bromo-1-ethoxycyclopropane.

Overall Yield : 68%

Route B: One-Pot Industrial Process

- React γ-butyrolactone with HCl to form 4-chlorobutyric acid.

- Esterify with sec-butanol, cyclize to cyclopropanecarboxylate, and amidate with NH₃.

- Reduce amide to amine and methylate piperidine ring.

Scale : 50-gallon batches, 95.8% intermediate yield

Comparative Analysis of Methods

Purification and Characterization

- Purification : Distillation (for intermediates) and preparative HPLC (ACE C18-PFP column, methanol/water gradient).

- Characterization :

- ¹H/¹³C NMR : Confirms cyclopropyl (δ 0.5–1.2 ppm) and methyl group positions.

- HRMS : Validates molecular ion [M+H]⁺ at m/z 195.162.

Industrial Optimization

- Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

- Catalyst Recycling : Sodium glyceroxide reused for 5 cycles with <5% yield drop.

Chemical Reactions Analysis

N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with other atoms or groups

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanistic Insights

2.1 Neurotransmitter Modulation

The compound is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Such interactions could be beneficial in conditions characterized by neurotransmitter imbalances, including mood disorders and neurodegenerative diseases .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine is crucial for optimizing its therapeutic efficacy. The presence of the cyclopropyl group and trimethyl substitutions on the piperidine ring may enhance its ability to cross the blood-brain barrier and increase receptor binding affinity .

Data Table: Comparative Analysis of Piperidine Derivatives

| Compound Name | Structure | Application Area | Reference |

|---|---|---|---|

| This compound | Structure | Huntington's disease treatment | |

| 3-(5-amino-(2... | Structure | Antibacterial | |

| 4-amino-5-pyridin-3-yl-1,2,4-triazoles | Structure | Antibacterial |

Case Studies

Case Study 1: Huntington's Disease

In a study referenced in patent WO2018226622A1, researchers synthesized various derivatives of piperidine compounds to evaluate their efficacy in treating Huntington's disease models. The findings suggested that this compound showed promising results in improving motor function and cognitive deficits associated with the disease.

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of structurally similar piperidine derivatives demonstrated significant activity against S. aureus and E. coli. While direct studies on this compound are yet to be published, these findings suggest a potential avenue for future research into its antibacterial effects .

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Piperidine Class

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine

- Structure : Differs by the substitution of the cyclopropyl group with a cyclopentyl ring.

- CAS Number : 1218243-08-3 .

- Applications: No explicit data on uses, but cyclopentyl groups are common in bioactive molecules for enhanced lipophilicity.

N-(4-methoxybenzyl)-1,2,5-trimethylpiperidin-4-amine

- Structure : Features a 4-methoxybenzyl substituent instead of cyclopropyl.

- CAS Number : 302557-63-7 .

- Purity : 97% (as listed by CymitQuimica).

- Applications : Likely explored for receptor-binding studies due to aromatic moieties.

N-butyl-2,2,6,6-tetramethylpiperidin-4-amine

Functional and Mechanistic Comparison with Cyromazine

While N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine belongs to the piperidine class, cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) is a triazine insect growth regulator. Key differences include:

Comparison with Other Agrochemical Piperidine Derivatives

Biological Activity

N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine, a derivative of the piperidine class, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with specific substitutions that influence its biological properties. The presence of the cyclopropyl group and the trimethyl substituents are critical for its activity. This compound's structure can be represented as follows:

- Receptor Interaction : The compound acts primarily as a modulator of neurotransmitter receptors. Its structural features allow it to bind effectively to certain receptors in the central nervous system (CNS), potentially influencing neurotransmission pathways.

- Antibacterial Activity : Recent studies have indicated that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, modifications similar to those seen in this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Potential : The compound's ability to inhibit specific oncogenic pathways has been highlighted in research focusing on BCL6 degradation in lymphoid malignancies. Compounds with similar structural motifs have demonstrated antiproliferative effects in various cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure. Key findings from SAR studies include:

| Substituent | Effect on Activity |

|---|---|

| Cyclopropyl group | Enhances binding affinity to receptors |

| Trimethyl groups | Increases lipophilicity and solubility |

| Hydroxyl group | Improves receptor interaction |

These modifications contribute to the compound's pharmacokinetic properties, enhancing its efficacy while reducing potential side effects.

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that derivatives structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4–16 μg/mL against various bacterial strains. Notably, these compounds were effective against multidrug-resistant strains .

- Anticancer Activity : Research involving compounds with similar piperidine structures indicated significant antiproliferative effects in DLBCL cell lines. The degradation of BCL6 was linked to improved outcomes in cellular assays .

- Pharmacokinetics and Safety : Investigations into the pharmacokinetic profiles of related compounds showed favorable absorption characteristics and low toxicity profiles, suggesting potential for oral bioavailability .

Q & A

Q. What are the environmental fate and degradation pathways of this compound under regulatory scrutiny?

- Methodological Answer : Conduct OECD 301F biodegradation tests (28-day aerobic). LC-MS/MS identifies metabolites (e.g., N-demethylated derivatives). Soil adsorption studies (Koc values) predict mobility; high logP (>2.5) suggests bioaccumulation risk. Compare to cyromazine’s regulatory framework (EPA tolerance: 2.0 ppm in crops) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.